molecular formula C18H16ClN5O5 B2372330 C18H16ClN5O5 CAS No. 951945-12-3

C18H16ClN5O5

Cat. No.: B2372330
CAS No.: 951945-12-3
M. Wt: 417.81
InChI Key: LCVUNHFTBBLSJO-UHFFFAOYSA-N
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Description

. This compound is characterized by its complex structure, which includes a chlorinated benzylidene group, a nitro group, and a pyridinyl moiety. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

The synthesis of C18H16ClN5O5 typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these steps to maximize yield and purity, including the use of high-purity reagents and controlled reaction conditions.

Chemical Reactions Analysis

C18H16ClN5O5 undergoes several types of chemical reactions:

Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various nucleophiles such as amines or thiols (for substitution).

Scientific Research Applications

C18H16ClN5O5 has several applications in scientific research:

Mechanism of Action

The mechanism of action of C18H16ClN5O5 involves its interaction with specific molecular targets. For instance, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell wall synthesis. The exact pathways and targets would depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to C18H16ClN5O5 include other benzylidene hydrazones and pyridinyl derivatives. These compounds share structural similarities but may differ in their substituents, leading to variations in their chemical and biological properties. For example, compounds with different substituents on the benzylidene or pyridinyl rings may exhibit different reactivity or biological activity .

Conclusion

This compound is a compound of significant interest due to its complex structure and potential applications in various fields. Its synthesis involves multiple steps, and it undergoes various chemical reactions. The compound has promising applications in chemistry, biology, medicine, and industry, and its mechanism of action involves interactions with specific molecular targets. Comparisons with similar compounds highlight its unique properties and potential for further research.

Biological Activity

C18H16ClN5O5, a compound with a complex structure, has garnered attention in various fields of chemistry and pharmacology due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of:

  • A chlorinated benzylidene group
  • A nitro group
  • A pyridinyl moiety

These structural features contribute to its potential interactions with biological systems, making it a candidate for drug development and other applications in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exhibit various biological effects, such as:

  • Antimicrobial Activity : It may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bactericidal effects.
  • Anticancer Properties : Preliminary studies suggest that it could interfere with cancer cell proliferation by modulating signaling pathways involved in cell growth and apoptosis.

The exact pathways and molecular targets involved remain an area of active research.

Biological Activity Overview

Activity Type Description References
AntimicrobialInhibits bacterial growth by targeting cell wall synthesis.
AnticancerInduces apoptosis in cancer cells through signaling modulation.
Enzyme InhibitionPotentially inhibits specific enzymes related to disease processes.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound, highlighting its therapeutic potential:

  • Antimicrobial Studies : Research demonstrated that this compound exhibited significant antibacterial activity against various strains of bacteria, including resistant strains. The compound's mechanism involved the disruption of bacterial cell wall integrity, leading to cell lysis.
  • Anticancer Research : In vitro studies indicated that this compound could induce apoptosis in human cancer cell lines. The compound was found to activate caspase pathways, which are crucial for programmed cell death. Further research is needed to elucidate the specific molecular targets involved.
  • Enzyme Interaction Studies : Investigations into the compound's enzyme inhibition capabilities revealed potential interactions with kinases involved in cancer progression. This suggests that this compound may serve as a lead compound for developing kinase inhibitors.

Properties

IUPAC Name

2-[6-(5-chloro-2-methoxyphenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN5O5/c1-9-7-22-14-15(21(2)18(28)23(16(14)27)8-13(25)26)20-17(22)24(9)11-6-10(19)4-5-12(11)29-3/h4-7H,8H2,1-3H3,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVUNHFTBBLSJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3=C(N=C2N1C4=C(C=CC(=C4)Cl)OC)N(C(=O)N(C3=O)CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN5O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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